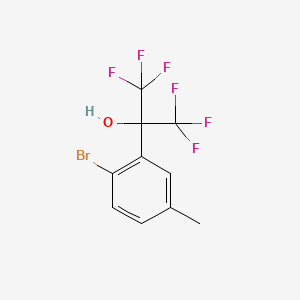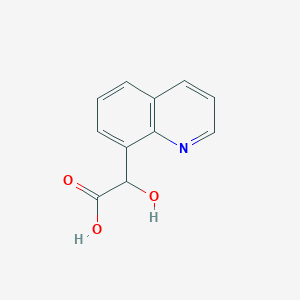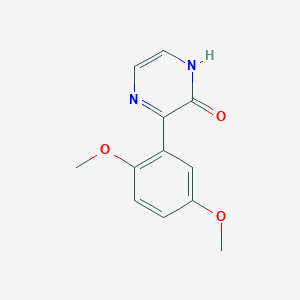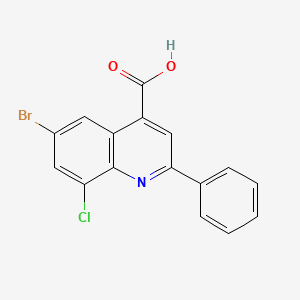![molecular formula C15H13N5O3 B13705247 (E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid is an organic compound that features an azidoethyl group and a diazenyl linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azido group makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid typically involves a multi-step process:
Diazotization: The starting material, 2-hydroxyaniline, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzoic acid to form the azo compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The azido group can participate in click chemistry reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Sodium azide is typically used for azidation, while copper(I) catalysts are used for click chemistry reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
科学的研究の応用
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of (E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid depends on its specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages through click chemistry. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without affecting their function.
類似化合物との比較
Similar Compounds
4-Azidobenzoic Acid: Lacks the diazenyl linkage but has similar reactivity due to the azido group.
2-Hydroxy-5-nitrobenzoic Acid: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
4-[[2-(Azidoethyl)phenyl]diazenyl]benzoic Acid: Similar structure but with different substitution patterns.
Uniqueness
(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid is unique due to the combination of the azido group and the diazenyl linkage, which provides a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
特性
分子式 |
C15H13N5O3 |
|---|---|
分子量 |
311.30 g/mol |
IUPAC名 |
4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H13N5O3/c16-20-17-8-7-10-1-6-14(21)13(9-10)19-18-12-4-2-11(3-5-12)15(22)23/h1-6,9,21H,7-8H2,(H,22,23) |
InChIキー |
FGUKADGXHCRSQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(C=CC(=C2)CCN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)






![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)


![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)

![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)
